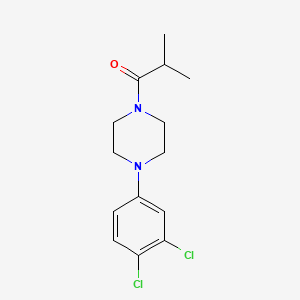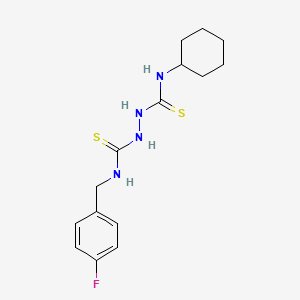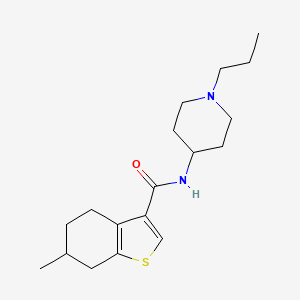![molecular formula C17H11BrF3NO B4749804 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4749804.png)
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various cancers, including lung, breast, and colorectal cancer. Therefore, BIBX 1382 has been studied extensively for its potential as an anticancer agent.
Mécanisme D'action
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 exerts its anticancer effects by selectively inhibiting the activity of the EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. By blocking these pathways, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 induces cell cycle arrest and apoptosis in cancer cells. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to have several biochemical and physiological effects. In addition to inhibiting EGFR activity, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to reduce the expression of various proteins involved in cell proliferation, survival, and migration. 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Furthermore, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various cellular processes. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been optimized for purity and yield, making it suitable for use in in vitro and in vivo experiments. However, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has some limitations. It is a small molecule that may have limited bioavailability and may not penetrate cell membranes effectively. Furthermore, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382. One area of research is the development of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer effects of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382. Additionally, the potential use of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 in combination therapy with other anticancer agents should be explored further. Finally, the potential use of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 in the treatment of other diseases, such as psoriasis and Alzheimer's disease, should be investigated.
Applications De Recherche Scientifique
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer cells. 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has also been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been studied for its potential use in the treatment of other diseases, such as psoriasis and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3NO/c18-12-7-5-11(6-8-12)9-22-10-14(16(23)17(19,20)21)13-3-1-2-4-15(13)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKOYQMHIBMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4749721.png)


![N-cyclopentyl-3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749757.png)

![(4-chlorobenzylidene)[5-chloro-2-(trifluoromethyl)phenyl]amine](/img/structure/B4749777.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4749785.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
